molecular formula C13H18ClN3S B5753891 N-(3-chloro-2-methylphenyl)-4-methyl-1-piperazinecarbothioamide

N-(3-chloro-2-methylphenyl)-4-methyl-1-piperazinecarbothioamide

Cat. No. B5753891
M. Wt: 283.82 g/mol
InChI Key: PWERCBGPQHGRKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-4-methyl-1-piperazinecarbothioamide, commonly known as CMPT, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. CMPT belongs to the class of piperazinecarbothioamide derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of CMPT is not fully understood. However, it has been suggested that CMPT may exert its biological effects through the inhibition of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
CMPT has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. CMPT has also been found to exhibit antiviral activity by inhibiting viral replication. Additionally, CMPT has been shown to exhibit antifungal activity by inhibiting fungal growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CMPT in lab experiments is its wide range of biological activities. CMPT can be used to study various cellular processes and its effects on different types of cells. However, one of the limitations of using CMPT is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of CMPT. One potential direction is the development of CMPT derivatives with improved biological activity and reduced toxicity. Another potential direction is the study of the mechanism of action of CMPT and its effects on various cellular processes. Additionally, the potential therapeutic applications of CMPT in the treatment of various diseases should be further explored.

Synthesis Methods

The synthesis of CMPT involves the reaction of 3-chloro-2-methylbenzoyl chloride with piperazine in the presence of sodium bicarbonate. The resulting intermediate is then reacted with thioamide to yield CMPT.

Scientific Research Applications

CMPT has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antifungal activities. CMPT has also been studied for its potential as an anti-inflammatory agent.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-methylpiperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3S/c1-10-11(14)4-3-5-12(10)15-13(18)17-8-6-16(2)7-9-17/h3-5H,6-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWERCBGPQHGRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.